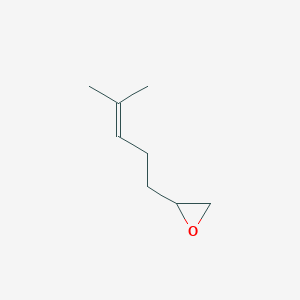

2-(4-Methyl-3-pentenyl)oxirane

Description

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-(4-methylpent-3-enyl)oxirane |

InChI |

InChI=1S/C8H14O/c1-7(2)4-3-5-8-6-9-8/h4,8H,3,5-6H2,1-2H3 |

InChI Key |

JMULBHMOZJKITE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1CO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

The reactivity, applications, and physicochemical properties of 2-(4-Methyl-3-pentenyl)oxirane are influenced by its substituents. Below is a comparative analysis with analogous epoxides:

Reactivity and Functional Group Influence

- Electrophilicity: The electron-withdrawing nitro group in 2-(4-nitrophenoxy)methyloxirane enhances electrophilic ring-opening, making it reactive toward nucleophiles like amines (e.g., in epoxy curing) . In contrast, 2-(4-Methyl-3-pentenyl)oxirane’s alkenyl group provides steric hindrance, slowing reactions compared to smaller epoxides like epichlorohydrin .

- Steric Effects : Bulky substituents (e.g., 4-methylpentenyl in 2-(4-Methyl-3-pentenyl)oxirane) reduce accessibility to the epoxide oxygen, influencing regioselectivity in catalytic asymmetric epoxidation ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methyl-3-pentenyl)oxirane, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound is typically synthesized via epoxidation of 4-methyl-3-pentenyl alkenes using peracids (e.g., m-chloroperbenzoic acid, m-CPBA) under mild conditions (0–25°C) . Yields depend on the electron density of the alkene and steric hindrance. For stereochemical control, asymmetric epoxidation with chiral catalysts (e.g., Sharpless or Jacobsen systems) can be employed, though diastereomer separation via column chromatography may still be required .

Q. How can structural characterization of 2-(4-Methyl-3-pentenyl)oxirane be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR : H NMR identifies the oxirane ring protons (δ 3.1–3.4 ppm) and methyl-pentenyl substituents (δ 1.6–2.1 ppm for allylic CH) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHO, MW 156.22) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations at 840–880 cm (epoxide ring) and 2960 cm (C-H of CH) .

Q. What are the common reactivity patterns of 2-(4-Methyl-3-pentenyl)oxirane in nucleophilic ring-opening reactions?

- Methodological Answer : The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic factors. For example:

- Acidic Conditions : Ring-opening with HO/H yields diols; regioselectivity is influenced by acid strength .

- Basic Conditions : Reaction with amines (e.g., NH) produces β-amino alcohols; solvent polarity (e.g., DMF vs. THF) affects reaction rates .

Advanced Research Questions

Q. How do steric and electronic effects in 2-(4-Methyl-3-pentenyl)oxirane influence its reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The 4-methyl-3-pentenyl group introduces steric bulk, limiting access to the oxirane ring in transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Computational DFT studies can model transition states to predict regioselectivity in [3+2] cycloadditions with nitrones . Experimental validation requires kinetic monitoring via in-situ FTIR or HPLC .

Q. What strategies resolve contradictions in reported diastereomer ratios during asymmetric synthesis of 2-(4-Methyl-3-pentenyl)oxirane?

- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example:

- Chiral Salen-Mn(III) Catalysts : Higher enantiomeric excess (ee) is achieved in non-polar solvents (e.g., toluene) due to reduced catalyst aggregation .

- Data Reconciliation : Compare ee values across studies using chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and standardize reaction protocols .

Q. How can computational methods predict the biological interactions of 2-(4-Methyl-3-pentenyl)oxirane derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) targeting the oxirane ring’s electrophilic carbons .

- ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., epoxide reactivity with glutathione) . Experimental validation requires in vitro assays (e.g., HepG2 cell viability tests) .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on the oxidative stability of 2-(4-Methyl-3-pentenyl)oxirane under ambient conditions?

- Methodological Answer :

- Contradiction Source : Some studies report rapid decomposition (e.g., in air), while others note stability for weeks under N.

- Resolution : Conduct accelerated stability studies using O-sensitive probes (e.g., EPR spectroscopy) to quantify radical formation. Store samples with radical scavengers (e.g., BHT) to suppress autoxidation .

Q. What experimental designs mitigate batch-to-batch variability in 2-(4-Methyl-3-pentenyl)oxirane synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust reagent addition rates in real-time .

- Quality Control : Implement GC-MS with internal standards (e.g., d-toluene) to quantify impurities and ensure batch consistency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.